molecular formula C9H9NO2 B13675934 Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate

Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate

Cat. No.: B13675934
M. Wt: 163.17 g/mol
InChI Key: ZFPQYOITPCGHIC-UHFFFAOYSA-N
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Description

Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrrole-2-carboxylate with an acetylene derivative under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques like column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product is Ethyl 4-oxo-1H-pyrrole-2-carboxylate.

    Reduction: The major product is Ethyl 4-ethyl-1H-pyrrole-2-carboxylate.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The ethynyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1H-pyrrole-2-carboxylate
  • Ethyl 4-bromo-1H-pyrrole-2-carboxylate
  • Ethyl 4-oxo-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 4-ethynyl-1H-pyrrole-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

ethyl 4-ethynyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H9NO2/c1-3-7-5-8(10-6-7)9(11)12-4-2/h1,5-6,10H,4H2,2H3

InChI Key

ZFPQYOITPCGHIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C#C

Origin of Product

United States

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